molecular formula C19H12ClN5O3 B11386387 1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386387
M. Wt: 393.8 g/mol
InChI Key: SQLQYESOMGRRIK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H12ClN5O3

Molecular Weight

393.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C19H12ClN5O3/c20-13-6-8-14(9-7-13)25-11-10-15(26)17(22-25)19(27)21-18-16(23-28-24-18)12-4-2-1-3-5-12/h1-11H,(H,21,24,27)

InChI Key

SQLQYESOMGRRIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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